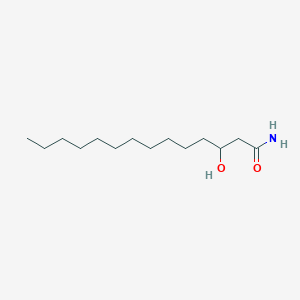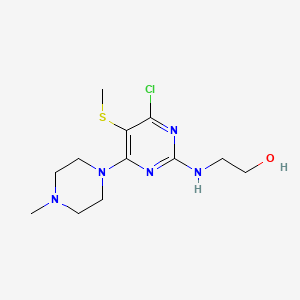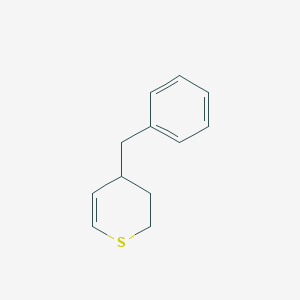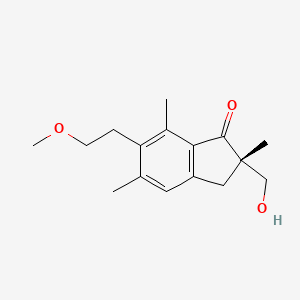
3-Hydroxytetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxytetradecanamide can be synthesized through several methods, including:
Direct Amidation: This involves the reaction of tetradecanoic acid with hydroxylamine under acidic or basic conditions to form the hydroxamic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amides
Wissenschaftliche Forschungsanwendungen
3-Hydroxytetradecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-hydroxytetradecanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), leading to alterations in gene expression and cellular functions. The hydroxamic acid moiety is crucial for its binding to metal ions in the active sites of these enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Myristamide: The non-hydroxylated amide derivative of myristic acid.
Hydroxylated Fatty Acid Amides: Compounds such as 2-hydroxytetradecanamide and 3-hydroxyhexadecanamide share structural similarities with 3-hydroxytetradecanamide.
Uniqueness: this compound is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This hydroxyl group enhances its solubility and reactivity compared to non-hydroxylated analogs, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
51758-15-7 |
|---|---|
Molekularformel |
C14H29NO2 |
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
3-hydroxytetradecanamide |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(16)12-14(15)17/h13,16H,2-12H2,1H3,(H2,15,17) |
InChI-Schlüssel |
IUDGBEPFKNDFAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)


silane](/img/structure/B14644234.png)


![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)

![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)



